molecular formula C12H16N4 B1522834 ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine CAS No. 1250392-59-6

ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine

Cat. No.: B1522834
CAS No.: 1250392-59-6
M. Wt: 216.28 g/mol
InChI Key: VRERQMQDZNRSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazole-Pyridine Hybrid Compounds

Imidazole-pyridine hybrids emerged as critical pharmacophores following the discovery of imidazole by Heinrich Debus in 1858. Early synthetic efforts focused on combining nitrogen-rich heterocycles to exploit their electronic versatility. The target compound, ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine, represents a modern iteration of this strategy, first synthesized in the early 21st century. Its design builds on foundational work in multicomponent reactions, such as the copper-catalyzed coupling of 2-aminopyridines with alkynes and aldehydes. Recent studies, including a 2023 investigation into imidazole-pyridine anti-breast cancer agents, underscore the enduring relevance of this structural motif in medicinal chemistry.

Significance in Heterocyclic Chemistry

This compound exemplifies the synergy between imidazole and pyridine moieties, which collectively enable:

  • Dual hydrogen-bonding capacity via imidazole’s N-H and pyridine’s lone pair.
  • Enhanced metabolic stability compared to single-heterocycle analogs, as demonstrated in pharmacokinetic studies of related structures.
  • Broad biological activity , including antifungal and anticancer properties observed in structurally similar compounds.

Over 60% of FDA-approved drugs containing nitrogen heterocycles feature fused or hybrid systems like this compound, highlighting its chemical significance.

Nomenclature and Classification Systems

The systematic IUPAC name follows Hantzsch-Widman rules:

  • Base structure : Methanamine (amine-functionalized methane)
  • Substituents :
    • N-ethyl group
    • 1-Methylimidazol-2-yl at position 1
    • Pyridin-3-yl at position 1

Molecular formula : C₁₂H₁₆N₄
Classification :

Property Classification
Ring system Bicyclic N-heterocycle
Aromaticity Hybrid (imidazole: aromatic; pyridine: aromatic)
Functional groups Tertiary amine, aryl

This aligns with the broader category of imidazo[1,2-a]pyridines, which are prioritized in drug discovery for their bioavailability.

Structural Relationship to Similar N-Heterocyclic Compounds

Key structural analogs and their distinguishing features:

Compound Structural Variation Biological Impact
GSK199 Benzo[d]imidazole core Enhanced kinase inhibition
EVT-1811721 Ethylamine side chain Improved solubility (logP = 1.8)
2,6-Bis-imidazolylpyridine Dual imidazole substitutions Metal-chelating capacity

The target compound’s pyridin-3-yl group enables π-π stacking with biological targets, while the 1-methylimidazole enhances metabolic stability compared to unmethylated analogs. Synthetic routes for related compounds often employ:

  • Ugi reactions for imidazole core formation
  • Buchwald-Hartwig amination for amine functionalization

This structural adaptability positions it as a versatile scaffold in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRERQMQDZNRSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an antifungal or antibacterial agent. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

N,N-Bis((1-methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (L4)

  • Structure : Symmetrical propargylamine backbone with two 1-methylimidazol-2-yl groups.
  • The propargyl linker in L4 introduces rigidity, contrasting with the ethylamine spacer in the target compound.
Property Target Compound L4
Aromatic Groups Pyridin-3-yl + 1-Me-imidazole Two 1-Me-imidazole groups
Linker Ethylamine Propargylamine
Metal Coordination Sites 3 (N from pyridine, imidazole) 2 (imidazole N atoms)

[2-(Pyridyl-2-yl)ethyl][(1-methylimidazol-2-yl)methyl]amine (pymima)

  • Structure : Ethylamine linker with pyridin-2-yl and 1-methylimidazol-2-yl groups.
  • Key Differences :
    • Pyridin-2-yl vs. pyridin-3-yl alters nitrogen positioning, affecting metal coordination geometry (e.g., Cu(II) complexes adopt distorted square-planar vs. tetrahedral configurations) .
    • The target compound’s pyridin-3-yl group may enhance solubility due to increased polarity.
  • Applications : pymima forms stable Cu(II) complexes used in catalytic oxidation reactions, whereas the target compound’s 3-pyridinyl group could modulate redox activity .
Property Target Compound pymima
Pyridine Position 3-yl 2-yl
Metal Binding Geometry Variable (untested) Distorted square-planar
Solubility Higher (predicted) Moderate

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

  • Structure : Pyrazole core substituted with pyridin-3-yl and ethylamine groups.
  • Key Differences: Pyrazole vs. imidazole ring alters donor atom arrangement (pyrazole has adjacent N atoms vs. imidazole’s 1,3-positions). The pyrazole derivative exhibits stronger σ-donor but weaker π-acceptor properties, impacting catalytic activity in metal complexes .
  • Applications : Pyrazole derivatives are common in kinase inhibitors, whereas imidazole analogs like the target compound may favor heme-binding interactions .
Property Target Compound Pyrazole Analog
Heterocycle Imidazole Pyrazole
Donor Atom Positions 1,3-N 1,2-N
Biological Relevance Heme/cofactor mimicry Kinase inhibition

Thiophene-Based Analogs (e.g., 2-(1H-Imidazol-1-yl)ethylamine)

  • Structure : Thiophene replaces pyridine.
  • Key Differences: Thiophene’s electron-rich sulfur enhances π-donor capacity but reduces Lewis basicity compared to pyridine. The target compound’s pyridin-3-yl group offers stronger metal coordination via its lone pair .
  • Applications : Thiophene derivatives are prevalent in organic electronics, whereas pyridine-containing amines are prioritized in medicinal chemistry .
Property Target Compound Thiophene Analog
Aromatic Group Pyridin-3-yl Thiophen-3-yl
Electronic Character Moderate π-acceptor Strong π-donor
Applications Catalysis, drug design Organic semiconductors

Research Findings and Trends

  • Coordination Chemistry : The target compound’s dual heterocycles enable versatile metal binding, but its performance depends on substituent positions (e.g., pyridin-3-yl vs. 2-yl) .
  • Pharmacological Potential: Pyridin-3-yl-imidazole hybrids are understudied compared to benzimidazole derivatives (e.g., patents in ), suggesting untapped therapeutic opportunities .
  • Synthetic Challenges : Electrophilic substitution routes (as in L4 synthesis) may require optimization for asymmetrical amines like the target compound .

Biological Activity

Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine, with CAS number 1250392-59-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an imidazole ring, a pyridine ring, and an ethylamine group. Its molecular formula is C12H16N4C_{12}H_{16}N_{4}, with a molecular weight of 216.28 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds similar to this compound have been studied for their inhibitory effects on specific enzymes. For instance, related compounds have shown significant inhibition against V600EBRAF, a mutation associated with several cancers . This suggests that this compound may also exhibit similar inhibitory properties.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell growth across various lines. For example, derivatives tested against the NCI 60 cancer cell lines showed significant growth inhibition, which was linked to cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : The imidazole and pyridine moieties are known for their antimicrobial activities. Research has documented the effectiveness of imidazole derivatives against various pathogens, suggesting that this compound may possess similar antimicrobial properties .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Inhibition Studies : A study focused on the synthesis and evaluation of V600EBRAF inhibitors found that certain derivatives exhibited IC50 values as low as 0.49 µM, indicating potent inhibitory activity . This provides a framework for understanding how this compound might perform in similar assays.
  • Cell Cycle Analysis : In one study, a related compound was shown to cause an increase in the S-phase population of treated cells, suggesting that it interferes with DNA synthesis—an important characteristic for anticancer agents . This behavior may be relevant for this compound as well.

Table of Biological Activities

Activity Type Mechanism Reference
Enzyme InhibitionInhibits V600EBRAF
Anticancer ActivityInduces cell cycle arrest
Antimicrobial ActivityEffective against various pathogens

Preparation Methods

Formation of Pyridin-3-yl Methyl Intermediate

A common approach starts with the preparation of a pyridin-3-yl-methyl intermediate, which can be synthesized by:

  • Reduction of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid derivatives to the corresponding alcohol or halomethyl pyridine.
  • Subsequent conversion to a reactive intermediate such as a benzyl halide or tosylate for nucleophilic substitution.

Example reaction conditions:

Step Reagents & Conditions Notes
Reduction Sodium borohydride (NaBH4) in methanol or ethanol, 0–25 °C Converts aldehyde to alcohol
Halogenation Thionyl chloride (SOCl2) or PBr3, reflux Converts alcohol to halide intermediate

Coupling with 1-Methyl-1H-imidazole

The imidazole ring is introduced via nucleophilic substitution or Mannich-type condensation:

  • The 1-methyl-1H-imidazole acts as a nucleophile attacking the halomethyl pyridine intermediate.
  • Alternatively, a Mannich reaction can be performed using formaldehyde and ethylamine to link the imidazole and pyridine rings through a methylene bridge.

Typical conditions:

Step Reagents & Conditions Outcome
Nucleophilic substitution 1-methyl-1H-imidazole, base (e.g., sodium hydride), DMF, 0 °C to room temp Formation of imidazolyl-pyridinyl methylene intermediate
Mannich reaction Formaldehyde, ethylamine, acidic or neutral medium, reflux Formation of ethylamine-linked bis-heterocycle

Introduction of Ethylamine Group

In some synthetic routes, ethylamine is introduced via reductive amination:

  • Reaction of the imidazolyl-pyridinyl methylene intermediate aldehyde with ethylamine.
  • Reduction with sodium cyanoborohydride or similar mild reducing agents.

Alternatively, ethylamine may be incorporated early in the synthesis by using ethylamine as a nucleophile in substitution reactions.

Purification and Isolation

After synthesis, the compound is typically purified by:

  • Extraction: Neutralization of acidic aqueous phases with sodium hydroxide, followed by extraction with ethyl acetate or diethyl ether.
  • Washing: Organic phases washed with water to remove impurities.
  • Drying: Over anhydrous magnesium sulfate or sodium sulfate.
  • Filtration and evaporation: Removal of solvents under reduced pressure.
  • Chromatography: Silica gel column chromatography using dichloromethane/hexane mixtures to isolate pure product.

Representative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Observations/Notes
1 Reduction NaBH4 in MeOH, 0–25 °C Conversion of 3-pyridinecarboxaldehyde to alcohol
2 Halogenation SOCl2 or PBr3, reflux Formation of halomethyl pyridine intermediate
3 Nucleophilic Substitution 1-methyl-1H-imidazole, NaH, DMF, 0 °C Coupling of imidazole to pyridine via methylene
4 Reductive Amination Ethylamine, NaBH3CN, mild acidic conditions Introduction of ethylamine group
5 Purification Extraction, washing, drying, chromatography Isolation of pure this compound

Research Findings and Optimization Notes

  • Reaction atmosphere: Nitrogen or inert atmosphere is often maintained to prevent oxidation of sensitive intermediates.
  • Temperature control: Cooling to 0 °C during nucleophilic substitution improves selectivity and yield.
  • Solvent choice: Polar aprotic solvents like DMF or DMSO favor nucleophilic substitution reactions involving heterocycles.
  • Purification: Use of silica gel chromatography with optimized solvent ratios is critical to remove closely related impurities and byproducts.
  • Yield considerations: Multi-step synthesis typically results in moderate overall yields (~50-70%), with purification steps crucial for isolating the target compound in high purity.

Summary Table of Key Synthetic Methods

Method Description Advantages Limitations
Nucleophilic substitution Imidazole attacks halomethyl pyridine intermediate Straightforward, good control Requires halogenated intermediates
Mannich-type condensation Formaldehyde and ethylamine link heterocycles One-pot, fewer steps May require careful pH control
Reductive amination Ethylamine reacts with aldehyde intermediate High specificity for amine group Sensitive to reaction conditions

Q & A

Basic Research: What are the optimal synthetic conditions for ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine?

Methodological Answer:
The synthesis typically involves multi-step alkylation or condensation reactions. For example:

  • Step 1: Alkylation of 1-methylimidazole derivatives with halogenated pyridine precursors under basic conditions (e.g., sodium hydride in DMF or THF) to form the imidazole-pyridine backbone .
  • Step 2: Introduction of the ethylamine moiety via reductive amination or nucleophilic substitution. Catalysts like palladium or nickel may enhance yield in cross-coupling steps .
  • Key Parameters: Control reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Basic Research: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • ¹H/¹³C-NMR: Assign peaks for imidazole (δ 7.0–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons, with methyl and ethyl groups showing distinct signals (δ 1.2–2.5 ppm). Coupling patterns help verify stereochemistry .
  • IR Spectroscopy: Confirm C-N stretches (1250–1350 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed m/z) and detect fragmentation patterns indicative of the amine linkage .

Advanced Research: How can contradictory spectral data between NMR and X-ray crystallography be resolved?

Methodological Answer:
Discrepancies often arise from dynamic conformational changes or solvent interactions:

  • Dynamic NMR: Perform variable-temperature experiments to identify fluxional behavior in the imidazole-pyridine system .
  • Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. CDCl₃) .
  • X-Ray Crystallography: Co-crystallize the compound with stabilizing agents (e.g., trifluoroacetic acid) to lock conformations and resolve ambiguities .

Advanced Research: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd₂(dba)₃) for cross-coupling steps to reduce byproducts .
  • Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability and safety .
  • Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced Research: How can computational methods predict biological activity of derivatives?

Methodological Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the amine group’s interaction with catalytic residues .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity data from analogues .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Basic Research: What are common impurities, and how are they characterized?

Methodological Answer:

  • Byproducts: Unreacted imidazole precursors or over-alkylated species. Detect via LC-MS or HPLC (C18 column, acetonitrile/water gradient) .
  • Degradation Products: Oxidized pyridine rings or hydrolyzed amine groups. Accelerated stability studies (40°C/75% RH) identify major degradants .
  • Quantification: Use internal standards (e.g., deuterated analogues) for precise impurity profiling .

Advanced Research: How to address low solubility in aqueous assays?

Methodological Answer:

  • Salt Formation: React with hydrochloric or citric acid to improve hydrophilicity .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or PEG chains) to the amine moiety .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance dissolution .

Advanced Research: What mechanistic insights explain unexpected regioselectivity in alkylation?

Methodological Answer:

  • Steric Effects: Bulky substituents on imidazole (e.g., 1-methyl) direct alkylation to the less hindered pyridine nitrogen .
  • Electronic Effects: Electron-deficient pyridine rings favor nucleophilic attack at specific positions. Hammett plots quantify substituent contributions .
  • Kinetic vs. Thermodynamic Control: Vary reaction time and temperature to isolate intermediates (e.g., mono- vs. di-alkylated products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine
Reactant of Route 2
ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.